molecular formula C19H16Cl2N2O5 B4794293 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate

2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate

Cat. No. B4794293
M. Wt: 423.2 g/mol
InChI Key: ZBRJEGPUDFVGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. Diclofenac is a potent inhibitor of the cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. In

Mechanism of Action

2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate inhibits the cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of pain, fever, and inflammation.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, chemokines, and other inflammatory mediators. 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate has also been shown to inhibit the migration of leukocytes to the site of inflammation and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO).

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate has several advantages for lab experiments. It is readily available, affordable, and has a well-established mechanism of action. However, there are also some limitations. 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate has been shown to have cytotoxic effects on certain cell types, and its use may interfere with the results of some assays.

Future Directions

There are several future directions for the research on 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate. One area of interest is the development of new formulations that can improve the bioavailability and efficacy of the drug. Another area of interest is the investigation of the potential use of 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to explore the mechanisms of action of 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate and its effects on various cell types.

Scientific Research Applications

2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycylglycinate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O5/c20-14-7-6-13(8-15(14)21)16(24)11-28-18(26)10-22-17(25)9-23-19(27)12-4-2-1-3-5-12/h1-8H,9-11H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRJEGPUDFVGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-oxoethyl 2-{[2-(benzoylamino)acetyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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